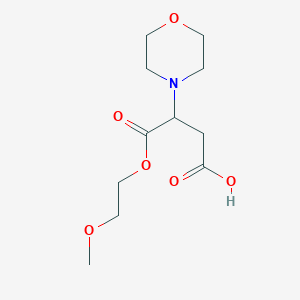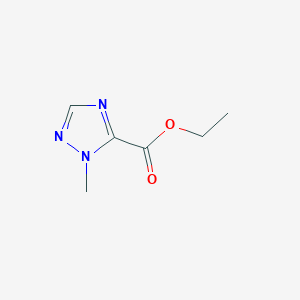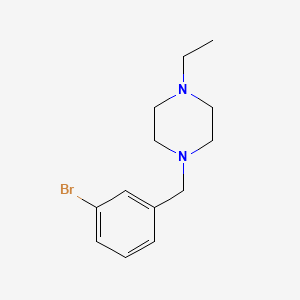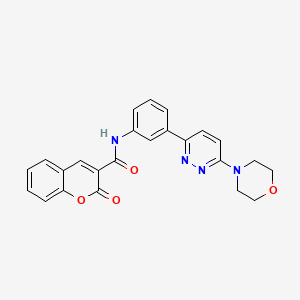
4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid, also known as Moroxydine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibitors
Compounds with structural features similar to 4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid have been optimized for inhibiting Src kinase activity, crucial for cancer research. For example, analogues containing morpholino groups have shown increased inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential as cancer therapeutic agents (Boschelli et al., 2001).
Imaging Agents for Parkinson's Disease
Another application involves the synthesis of imaging agents for Parkinson's disease. Compounds incorporating morpholino groups have been developed for potential PET imaging of LRRK2 enzyme, which is implicated in Parkinson's disease (Wang et al., 2017).
Chemical Synthesis and Material Science
Additionally, these morpholino-containing compounds are used in various chemical syntheses, such as the development of sensitive assays for detecting insecticides in fruit samples or the creation of novel fluorophores with applications in biomedical analysis (Zhang et al., 2008); (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
4-(2-methoxyethoxy)-3-morpholin-4-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-16-6-7-18-11(15)9(8-10(13)14)12-2-4-17-5-3-12/h9H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGCKFFLRKUIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C(CC(=O)O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)-3-(morpholin-4-yl)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)
![4,7-Dimethyl-2-phenacyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2564094.png)

![1-[[3-(Difluoromethyl)-1,2-oxazol-5-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2564099.png)
amine](/img/structure/B2564100.png)
![Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2564101.png)
![2,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2564103.png)
![(5Z)-1-butyl-5-{[(4-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2564104.png)
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2564105.png)

![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B2564110.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2564111.png)
![2-Chloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2564112.png)
